4-fluoro-N-(piperidin-4-yl)benzamide
Overview
Description
4-fluoro-N-(piperidin-4-yl)benzamide is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . It is characterized by the presence of a fluorine atom attached to a benzamide group, which is further connected to a piperidine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-fluoro-N-(piperidin-4-yl)benzamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
The future directions for “4-fluoro-N-piperidin-4-ylbenzamide” could involve its use in the synthesis of new compounds with potential antimicrobial activity . The design and development of new drugs with potential antimicrobial activity are needed, and the modification of the structure of existing drug molecules could improve the antimicrobial activity .
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-(piperidin-4-yl)benzamide is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits. HIF-1α is the unique subunit of HIF-1, found only in the hypoxic nucleus, and determines the HIF-1 activity .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This compound also upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells inhibits cell division by inducing p21, p27, or p53 and promotes apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Result of Action
The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cell apoptosis .
Action Environment
The action of this compound is influenced by the hypoxic microenvironment of tumor cells . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(piperidin-4-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using silica gel chromatography with an eluent mixture of isohexane and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(piperidin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Reagents such as halogenating agents and nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields 4-fluorobenzoic acid and piperidine .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(piperidin-4-yl)benzamide
- 4-bromo-N-(piperidin-4-yl)benzamide
- 4-methyl-N-(piperidin-4-yl)benzamide
Uniqueness
4-fluoro-N-(piperidin-4-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
4-fluoro-N-piperidin-4-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRBPUVIUQDULO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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